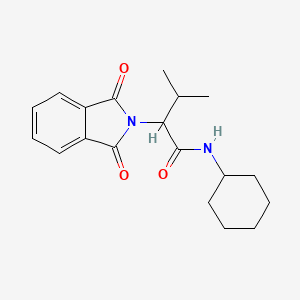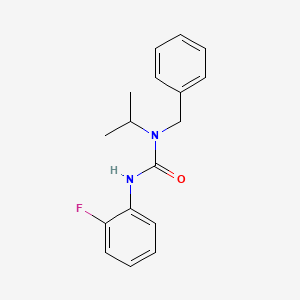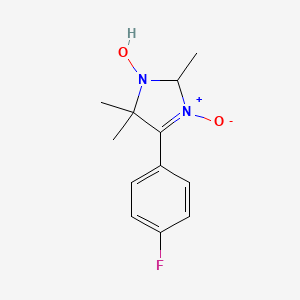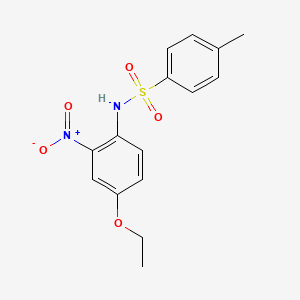![molecular formula C20H23NO3 B4934334 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine](/img/structure/B4934334.png)
4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine, also known as PPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
科学的研究の応用
4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Inflammation research has shown that 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine can reduce the production of inflammatory cytokines, which are involved in the development of various diseases. In neurodegenerative disease research, 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine has been shown to protect against neuronal damage and improve cognitive function.
作用機序
4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine exerts its therapeutic effects through a variety of mechanisms. In cancer cells, 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine induces apoptosis by activating the caspase cascade, which leads to the cleavage of important cellular proteins and ultimately results in cell death. In inflammation, 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine inhibits the production of inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that regulates the expression of many inflammatory genes. In neurodegenerative diseases, 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine protects against neuronal damage by reducing oxidative stress and inflammation and promoting neuronal survival.
Biochemical and Physiological Effects
4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine inhibits cell proliferation and induces apoptosis. In inflammation, 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine reduces the production of inflammatory cytokines and chemokines. In neurodegenerative diseases, 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine protects against oxidative stress and neuronal damage.
実験室実験の利点と制限
4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine has several advantages for lab experiments, including its high purity and stability, its ability to penetrate the blood-brain barrier, and its low toxicity. However, 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
将来の方向性
There are several future directions for research on 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine. One area of interest is the development of 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine derivatives with improved potency and selectivity for specific therapeutic targets. Another area of interest is the investigation of 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine in combination with other drugs or therapies for synergistic effects. Additionally, further research is needed to fully understand the mechanisms of action of 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine and its potential therapeutic applications in various fields of research.
Conclusion
In conclusion, 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine is a chemical compound that has shown promise in scientific research for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its mechanism of action involves inducing apoptosis, reducing inflammation, and protecting against neuronal damage. While 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine has several advantages for lab experiments, there are also some limitations, and further research is needed to fully understand its potential therapeutic applications.
合成法
4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine can be synthesized through a multistep process that involves the reaction of 4-bromobiphenyl with propylmagnesium bromide to form 4-propoxybiphenyl. This intermediate is then reacted with phosgene to form 4-(4'-propoxybiphenyl)carbonyl chloride, which is subsequently reacted with morpholine to form 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine.
特性
IUPAC Name |
morpholin-4-yl-[4-(4-propoxyphenyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-2-13-24-19-9-7-17(8-10-19)16-3-5-18(6-4-16)20(22)21-11-14-23-15-12-21/h3-10H,2,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRISSSAXSCDMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-benzothiazole-5-carboxamide](/img/structure/B4934251.png)

![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B4934271.png)
![4-[(4-chlorobenzyl)oxy]-N-(4-fluorophenyl)-3-methoxybenzamide](/img/structure/B4934275.png)

![6-methoxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4934279.png)
![4-({(3-chlorophenyl)[(4-methylphenyl)sulfonyl]amino}methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B4934293.png)
![methyl ({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)acetate](/img/structure/B4934300.png)
![2-methoxy-N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4934305.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4934335.png)


![N-(1,3-benzodioxol-5-ylmethyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4934346.png)
![methyl 6-[4-chloro-3-(trifluoromethyl)phenyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B4934358.png)